(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate
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Overview
Description
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate is a chemical compound that belongs to the class of benzotriazine derivatives. Benzotriazine compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate typically involves the reaction of 4-oxo-1,2,3-benzotriazine with chloroacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include dichloromethane, acetonitrile, and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The benzotriazine ring can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are typically used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce carboxylic acids and alcohols.
Scientific Research Applications
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, facilitating the development of new synthetic methodologies.
Biological Research: Its potential biological activity makes it a subject of interest in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate depends on its specific application and target. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzotriazine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, which contribute to its biological activity. Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic applications and optimize its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazine Derivatives: Compounds with similar benzotriazine cores, such as 1,2,3-benzotriazin-4-ones and 1,2,3-benzotriazin-4-thiones, share structural similarities and may exhibit comparable chemical properties and applications.
Triazole Derivatives: Triazole compounds, including 1,2,3-triazoles and 1,2,4-triazoles, are structurally related and have diverse applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with different molecular targets makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c11-5-9(15)17-6-14-10(16)7-3-1-2-4-8(7)12-13-14/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWAJRNQZSWGOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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